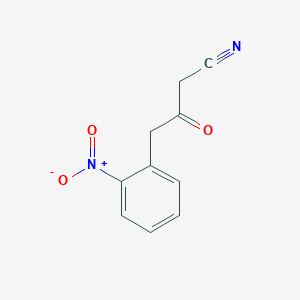

4-(2-nitrophenyl)-3-oxobutanenitrile

Description

The exact mass of the compound this compound is 204.05349212 g/mol and the complexity rating of the compound is 300. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-6-5-9(13)7-8-3-1-2-4-10(8)12(14)15/h1-4H,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOGTAOEQLEAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302619 | |

| Record name | 4-(2-nitrophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86671-25-2 | |

| Record name | NSC152135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-nitrophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Nitrophenyl 3 Oxobutanenitrile

Precursor Synthesis and Starting Material Derivations

The efficient synthesis of 4-(2-nitrophenyl)-3-oxobutanenitrile is fundamentally dependent on the strategic preparation of its key precursors. This involves the synthesis of 2-nitro-substituted aromatic compounds and the appropriate functionalization of aliphatic chains that will form the core butanenitrile structure.

Preparation of 2-Nitro-substituted Aromatic Precursors

The introduction of the 2-nitrophenyl moiety is a crucial step. The primary precursor for this fragment is 2-nitrophenylacetic acid or its derivatives, such as esters or the corresponding nitrile, 2-nitrobenzyl cyanide.

One common method to obtain nitro-aromatic compounds is through the direct nitration of an aromatic ring. For instance, the nitration of benzyl (B1604629) cyanide using a mixture of concentrated nitric and sulfuric acids can produce a mixture of isomers, including the desired ortho-nitro product, o-nitrobenzyl cyanide. orgsyn.org A more controlled approach involves using nitrating agents like nitric acid with polyphosphoric acid (PPA), which has been shown to achieve para-orientation but can be adapted for other isomers under different conditions. researchgate.net

A highly effective and regioselective method for synthesizing 2-nitrobenzyl cyanides involves the reaction of an ortho-nitrohalobenzene, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, with a cyanoacetate (B8463686) ester, followed by hydrolysis and decarboxylation. A patented method describes reacting an o-nitro-substituted halobenzene with tert-butyl cyanoacetate in the presence of a base, followed by esterlysis and decarboxylation to yield the 2-nitro substituted benzyl cyanide with high yields. google.com This two-step process offers advantages such as mild reaction conditions and the use of less toxic materials compared to direct cyanidation of benzyl halides. google.com

The table below summarizes various examples of synthesizing 2-nitro-substituted benzyl cyanides, which are key intermediates.

| Starting Material | Base/Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2,6-Dichloronitrobenzene | Potassium Carbonate | DMF | 100 °C, 8h; then tosic acid, toluene, reflux 18h | 3-Chloro-2-nitrobenzyl cyanide | 94.1% | google.com |

| 2,6-Difluoronitrobenzene | Sodium Carbonate | THF | Reflux 10h; then p-toluenesulfonic acid, xylene, reflux 6h | 3-Fluoro-2-nitrobenzyl cyanide | 92.8% | google.com |

| 2-Chloro-3-nitroanisole | Sodium Hydride | DMF | 140 °C, 4h; then trifluoromethanesulfonic acid, toluene, reflux 6h | 5-Methoxy-2-nitrobenzyl cyanide | 87.8% | google.com |

| 2-Chloro-3-nitro-tert-butylbenzene | Potassium Phosphate | DMF | 130 °C, 14h; then phosphomolybdic acid, toluene, reflux 24h | 5-tert-Butyl-2-nitrobenzyl cyanide | 88.3% | google.com |

Once 2-nitrobenzyl cyanide is obtained, it can be hydrolyzed, for example with a mixture of sulfuric acid and water, to produce 2-nitrophenylacetic acid, another critical precursor for condensation reactions. orgsyn.org

Derivatization of Butanoate and Acetonitrile (B52724) Scaffolds

The butanoate and acetonitrile fragments provide the core four-carbon keto-nitrile backbone. In the context of synthesizing this compound, the most common strategy involves the acylation of an acetonitrile-derived nucleophile.

Acetonitrile is a versatile C2 building block in organic synthesis. mdpi.comresearchgate.netresearchgate.net For its use as a nucleophile, the α-protons must be removed by a strong base. The deprotonation of acetonitrile generates a nitrile-stabilized carbanion (⁻CH₂CN), which is a potent nucleophile capable of attacking electrophilic carbonyl centers, such as those in esters. nih.gov The choice of base is critical and is often a non-nucleophilic, strong base like sodium hydride, sodium amide, or potassium tert-butoxide to prevent side reactions. nih.govorganic-chemistry.org

The "butanoate" component in this context is typically an ester derivative of 2-nitrophenylacetic acid (e.g., ethyl 2-nitrophenylacetate). This ester serves as the acylating agent in a condensation reaction with the acetonitrile anion. The synthesis of such esters can be achieved through standard esterification methods, such as the Steglich esterification of 2-nitrophenylacetic acid with an alcohol in a suitable solvent like acetonitrile itself. nih.gov

Direct Synthesis Routes to this compound

With the necessary precursors in hand, direct synthetic methods can be employed to construct the target molecule. These routes predominantly feature condensation reactions and other base-catalyzed transformations.

Condensation Reactions in this compound Synthesis

The most direct and widely applicable method for synthesizing β-ketonitriles like this compound is the Claisen condensation. wikipedia.orgnumberanalytics.com Specifically, a "crossed" or "mixed" Claisen condensation is employed, where an ester is reacted with a nitrile. organic-chemistry.org

In this specific synthesis, an ester of 2-nitrophenylacetic acid (e.g., ethyl 2-nitrophenylacetate) is condensed with acetonitrile in the presence of a strong base. The mechanism involves the following key steps:

Deprotonation: A strong base, such as sodium ethoxide or sodium hydride, deprotonates acetonitrile to form the nucleophilic acetonitrile anion. numberanalytics.com

Nucleophilic Attack: The acetonitrile anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the ethyl 2-nitrophenylacetate.

Elimination: An intermediate is formed, which then eliminates the alkoxide leaving group (e.g., ethoxide) to yield the β-ketonitrile product. numberanalytics.com

The driving force for this reaction is the formation of the highly stabilized enolate anion of the resulting β-ketonitrile, which is deprotonated by the alkoxide generated in the elimination step. organic-chemistry.org An acidic workup is required in the final step to neutralize the enolate and isolate the final product. wikipedia.org Using stronger bases like sodium amide or sodium hydride often improves the reaction yield. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | General Product | Reference |

| Ester (e.g., Ethyl 2-nitrophenylacetate) | Acetonitrile | Sodium Ethoxide, Sodium Hydride | Benzene, Ethereal Solvents | β-Ketonitrile | organic-chemistry.orggoogle.com |

| Ester or Lactone | Acetonitrile | Potassium tert-butoxide (KOt-Bu) | Ethereal Solvents | β-Ketonitrile | nih.gov |

Michael Addition Pathways for this compound Formation

While the Claisen condensation is a primary route, Michael (or conjugate) additions are fundamental reactions for forming related structures and demonstrate the reactivity of the precursors. organic-chemistry.org The formation of this compound via a direct Michael addition is less straightforward. However, the Michael addition reactivity of its precursors is well-established.

For example, the anion of o-nitrophenylacetonitrile can act as a Michael donor, adding to various Michael acceptors like ethyl acrylate. researchgate.net While this specific reaction does not yield the target compound, it highlights a key synthetic strategy involving the C-C bond formation capabilities of the 2-nitrophenylacetonitrile (B16159) precursor. Research has shown that the Michael addition of o-nitrophenylacetonitrile to acceptors, followed by a base-catalyzed cyclocondensation, can lead to the synthesis of quinoline (B57606) derivatives. researchgate.net

A more relevant, albeit indirect, pathway could involve the conjugate addition of a cyanide source (e.g., KCN) to a chalcone (B49325) derivative. For instance, the synthesis of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been achieved through the conjugate addition of potassium cyanide to 2'-aminochalcones. acs.org A similar strategy starting with a suitably substituted 1-(2-nitrophenyl)ethanone derivative could theoretically be envisioned.

Base-Catalyzed Approaches to this compound

Base catalysis is central to the synthesis of this compound, primarily through the Claisen condensation pathway. The selection of the base is critical for the success of the reaction.

Strong Bases for Condensation: The condensation of an ester with acetonitrile requires a stoichiometric amount of a strong base. wikipedia.org This is because the base must be strong enough to deprotonate acetonitrile, which has a relatively high pKa. Furthermore, the final β-ketonitrile product is itself acidic and will be deprotonated by the base, driving the reaction equilibrium forward. organic-chemistry.org

Sodium Hydride (NaH): Often used as a 70-80% suspension, NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the nitrile, preventing self-condensation of the ester. google.com

Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOt-Bu): These alkoxide bases are also commonly used. KOt-Bu, in particular, has been successfully used for the acylation of the acetonitrile anion with esters and lactones in ethereal solvents. nih.gov

Sodium Amide (NaNH₂): Historically, sodium amide was found to be more efficient than sodium alkoxides for this type of condensation, although its use carries safety considerations. nih.gov

Weaker Bases in Related Reactions: In related Michael addition pathways, weaker bases are often sufficient. For the addition of o-nitrophenylacetonitrile to Michael acceptors, potassium carbonate (K₂CO₃) in ethanol (B145695) has proven effective. researchgate.net The protic solvent helps to stabilize the transition states, and only a catalytic amount of base is required. researchgate.net

The choice of base and solvent system is therefore tailored to the specific reaction, balancing the need for sufficient reactivity with the imperative to minimize undesirable side reactions.

Advanced Synthetic Protocols and Catalysis

The development of sophisticated synthetic methods has enabled the efficient construction of complex molecules like this compound. These advanced protocols often employ catalytic systems to achieve high yield and selectivity.

A cornerstone in the synthesis of β-ketonitriles is the application of enolate chemistry, most notably through the Claisen condensation reaction. organic-chemistry.orglibretexts.org This reaction involves the condensation of an ester with a nitrile in the presence of a strong base to form a β-ketonitrile. organic-chemistry.org

In the context of this compound, a plausible synthetic route involves the crossed Claisen condensation between an ester of 2-nitrophenylacetic acid, such as ethyl 2-nitrophenylacetate, and acetonitrile. The reaction is typically mediated by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of acetonitrile to generate a nucleophilic enolate. This enolate then attacks the carbonyl group of the ester, leading to the formation of the target β-ketonitrile after an acidic workup.

A general representation of this synthetic approach is depicted below:

Reaction Scheme:

Chemical Reactivity and Transformations of 4 2 Nitrophenyl 3 Oxobutanenitrile

Nucleophilic and Electrophilic Reactions of 4-(2-Nitrophenyl)-3-oxobutanenitrile

The presence of both a β-ketone and an ortho-nitro group significantly influences the reactivity of the nitrile functionality and the molecule as a whole. These electron-withdrawing groups enhance the electrophilicity of specific carbon atoms and the acidity of the α-protons, paving the way for numerous reactions.

The nitrile group (C≡N) in this compound is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic. chemistrysteps.comlibretexts.orgopenstax.org This electrophilicity is further amplified by the adjacent ketone and the electron-withdrawing nature of the nitrophenyl ring. Consequently, the nitrile group is susceptible to attack by various nucleophiles.

Key reactions involving the nitrile functionality include:

Hydrolysis: In the presence of strong acid or base, the nitrile group can be hydrolyzed. The reaction typically proceeds through an intermediate amide to yield the corresponding carboxylic acid. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, which increases the electrophilicity of the carbon for attack by water. chemistrysteps.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org This transformation involves the nucleophilic addition of hydride ions to the electrophilic carbon. libretexts.orglibretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org

Covalent Modification: Nitriles, particularly those activated by electron-withdrawing groups, can react with biological nucleophiles like the thiol group of cysteine residues to form thioimidate adducts, which can then evolve into more stable products. nih.gov The reactivity is enhanced in heteroaromatic nitriles due to the electron-withdrawing effect of the ring. nih.gov

The general reactivity of the nitrile group is summarized in the table below.

| Reaction Type | Reagents | Product Type |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone |

| Nucleophilic Addition | Cysteine | Thioimidate Adduct |

As a β-ketonitrile, the compound possesses a reactive ketone group and an acidic α-methylene group situated between the ketone and nitrile functions. pearson.comnih.gov

Nucleophilic Addition to Carbonyl: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

Enolate Formation: The protons on the carbon atom alpha to both the ketone and the nitrile group (the C2 position) are particularly acidic. Deprotonation by a base leads to the formation of a resonance-stabilized carbanion (enolate). nih.govorganicreactions.orgencyclopedia.pub This nitrile-stabilized carbanion is a key reactive intermediate. nih.govorganicreactions.org

Reactions of the Enolate: The generated enolate can act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. organicreactions.org For example, it can react with electrophiles like alkyl halides or aldehydes. organicreactions.orgresearchgate.net

The dual functionality of the β-ketonitrile structure makes it a valuable building block in synthesis. nih.govacs.org

| Reactive Site | Reaction Type | Description |

| Carbonyl Carbon | Nucleophilic Addition | The electrophilic carbonyl carbon is attacked by nucleophiles. |

| α-Methylene Protons | Deprotonation | Protons between the ketone and nitrile are acidic and can be removed by a base. |

| Enolate/Carbanion | Nucleophilic Attack | The resulting enolate is a strong nucleophile for C-C bond formation. |

The nitrophenyl group can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. xmu.edu.cnnih.gov However, the reactivity of the benzene ring is strongly influenced by the attached nitro group (-NO₂).

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. youtube.com This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. youtube.com Furthermore, the nitro group directs incoming electrophiles to the meta position. This is because the resonance structures of the positively charged intermediate (the sigma complex or arenium ion) show that attack at the ortho and para positions places a positive charge adjacent to the positively charged nitrogen of the nitro group, which is highly unfavorable. Attack at the meta position avoids this destabilizing arrangement.

| Feature | Influence on EAS | Reason |

| Reaction Rate | Strongly Deactivating | The -NO₂ group withdraws electron density from the ring, making it less nucleophilic. youtube.com |

| Position of Substitution | Meta-directing | Meta attack avoids placing a positive charge on the carbon bearing the electron-withdrawing -NO₂ group in the reaction intermediate. |

Cyclization Reactions and Heterocycle Formation

The strategic placement of the nitro group and the β-ketonitrile side chain in this compound facilitates a variety of intramolecular cyclization reactions, leading to the formation of important nitrogen-containing heterocyclic structures like quinolines and indolines.

Substituted quinoline (B57606) N-oxides can be prepared through the base-induced cyclization of o-nitroarylacetonitrile derivatives. combichemistry.com This process, known as the Wrobel, Kwast, and Makosza synthesis, involves the Knoevenagel condensation of an o-nitroarylacetonitrile with an aldehyde or ketone to form an alkylidene derivative. Subsequent treatment with a base induces an intramolecular cyclization to furnish the quinoline N-oxide ring system. combichemistry.com While this specific reaction starts from a related precursor, it highlights a key reactive pathway for 2-nitroaryl compounds bearing an activated methylene (B1212753) group, suggesting that this compound could undergo similar transformations after initial modification. The formation of quinoline N-oxides can also be achieved through reductive cyclization of other appropriately substituted nitroarenes. researchgate.net

| Precursor Type | Reaction Condition | Product |

| Alkylidene derivatives of o-nitroarylacetonitriles | Base-induced cyclization | Substituted Quinoline N-Oxides combichemistry.com |

| 2-Allyl-substituted nitroarenes | Electrochemical reduction | Quinoline N-Oxides researchgate.net |

A significant transformation of this compound and related structures is its conversion into indoline (B122111) derivatives. This is typically achieved through a reductive cyclization process. The nitro group is first reduced to an amino group (-NH₂), which then acts as an intramolecular nucleophile.

A common method for this transformation involves the reduction of the nitro group using reagents like iron powder in the presence of an acid such as hydrochloric or acetic acid (Fe/HCl or Fe/AcOH). nih.gov This reduction generates a transient 4-(2-aminophenyl)-3-oxobutanenitrile intermediate. This amino derivative can then undergo a facile intramolecular cyclization. nih.govacs.org The amino group attacks one of the electrophilic centers in the side chain, typically the ketone, leading to the formation of the five-membered indoline ring. nih.govacs.org

| Step | Description | Reagents | Intermediate/Product |

| 1. Reduction | The ortho-nitro group is reduced to an amino group. | Fe/HCl, Fe/AcOH, or other reducing agents. nih.gov | 4-(2-Aminophenyl)-3-oxobutanenitrile |

| 2. Cyclization/Oxidation | The newly formed amino group undergoes intramolecular cyclization onto the ketone, followed by oxidation. | Base (e.g., KOH), Oxidant (e.g., DMSO). nih.govacs.org | 2-(3-Oxoindolin-2-ylidene)acetonitrile |

Formation of Pyrazole Derivatives from Related Nitrile Scaffolds

The β-ketonitrile moiety within this compound is a classic precursor for the synthesis of pyrazole derivatives. The most common method involves the condensation reaction with hydrazines. beilstein-journals.org This reaction is a versatile route to producing 5-aminopyrazoles. beilstein-journals.orgkthmcollege.ac.in

The mechanism proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbon of the nitrile group, leading to the formation of the 5-aminopyrazole ring system. beilstein-journals.org

Table 1: Pyrazole Synthesis via β-Ketonitrile Condensation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

This synthetic strategy is widely applicable and has been used to create a large variety of substituted pyrazoles, which are significant scaffolds in pharmaceutical and agrochemical industries. beilstein-journals.orgnih.govpharmaguideline.com The specific substituents on both the β-ketonitrile and the hydrazine reactant can be varied to produce a library of pyrazole derivatives with diverse functionalities. beilstein-journals.orgmdpi.comjetir.org

Ring-Closure Reactions via the Ortho-Nitro Group Activation

The presence of a nitro group at the ortho position of the phenyl ring introduces the possibility of unique intramolecular ring-closure reactions. These transformations often involve the reduction of the nitro group, which then acts as an internal nucleophile.

A prominent example of this type of reaction is the reductive cyclization of ortho-nitroaryl compounds. For instance, reductive cyclization of o-nitrochalcones, catalyzed by transition metals, is a known strategy for synthesizing 2-aryl-4-quinolones. researchgate.net Similarly, the reduction of the nitro group in this compound can lead to an in situ generated amino group. This amino group can then react intramolecularly with the ketone or nitrile functionality, potentially leading to the formation of fused heterocyclic systems like quinolines or other nitrogen-containing polycycles. nih.gov Base-mediated nitrophenyl reductive cyclizations have been developed for the synthesis of bridged benzazocine ring systems from related 1-(2-nitrophenyl)-4-oxocyclohexane carboxylates. nih.govacs.org

The specific outcome of these cyclizations depends heavily on the reaction conditions, including the choice of reducing agent and catalyst, which can steer the reaction towards a desired heterocyclic product.

Reduction and Oxidation Chemistry of this compound

The multiple reducible and oxidizable functional groups in this compound allow for a range of reduction and oxidation chemistries.

Reduction of the Nitro Group to Amino Functionality

The selective reduction of the aromatic nitro group to an amino group is a common and crucial transformation. This can be achieved while preserving the ketone and nitrile functionalities by choosing appropriate reagents.

Several methods are available for this chemoselective reduction:

Catalytic Hydrogenation: Using catalysts like Platinum on carbon (Pt/C) with hydrogen gas can be effective. Palladium on carbon (Pd/C) is sometimes avoided as it can also affect the nitrile group. stackexchange.com

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in the presence of an acid (like HCl) are classic and reliable for reducing aromatic nitro groups without affecting other sensitive groups like ketones, esters, or nitriles. stackexchange.com

Other Metal-Based Reagents: Systems like Fe/CaCl₂ or samarium(0) metal have also been shown to be effective for the chemoselective reduction of nitroarenes in the presence of other functional groups. organic-chemistry.org Sulfurated sodium borohydride is another reagent that can reduce aromatic nitro groups to amines while leaving nitrile and ester groups unaffected. cdnsciencepub.com

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent System | Selectivity | Functional Groups Tolerated |

|---|---|---|

| Pt/C, H₂ | High | Ketone, Nitrile, Halogen |

| SnCl₂·2H₂O | High | Aldehyde, Ketone, Ester, Cyano, Halogen stackexchange.com |

| Fe/CaCl₂ | High | Halides, Carbonyl, Aldehyde, Nitrile, Ester organic-chemistry.org |

The resulting ortho-amino compound, 4-(2-aminophenyl)-3-oxobutanenitrile, is a valuable intermediate for the synthesis of various heterocyclic compounds through subsequent cyclization reactions.

Reduction of Carbonyl and Nitrile Groups

The ketone and nitrile groups can also be reduced, either selectively or simultaneously, depending on the reducing agent employed.

Carbonyl Group Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. acs.orglibretexts.orgmasterorganicchemistry.comwikipedia.org It typically does not reduce nitriles, esters, or nitro groups under standard conditions. acs.orgwikipedia.org Therefore, treatment of this compound with NaBH₄ would selectively reduce the ketone to a secondary alcohol, yielding 4-(2-nitrophenyl)-3-hydroxybutanenitrile.

Nitrile Group Reduction: Stronger reducing agents are required to reduce the nitrile group. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that will reduce nitriles to primary amines. libretexts.orgwikipedia.org It will also reduce the ketone and the nitro group.

Simultaneous Reduction: Using a strong hydride donor like LiAlH₄ would likely lead to the reduction of all three functional groups: the nitro group to an amine, the ketone to a secondary alcohol, and the nitrile to a primary amine. libretexts.orgwikipedia.org

Table 3: Reduction of Carbonyl and Nitrile Groups

| Reducing Agent | Carbonyl Group | Nitrile Group | Nitro Group |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduced to Alcohol masterorganicchemistry.com | Not Reduced acs.org | Not Reduced acs.org |

Oxidative Cyclization Pathways

Oxidative cyclization reactions can construct new ring systems by forming bonds between atoms that are oxidized in the process. nih.gov For a molecule like this compound, the activated methylene group (the CH₂ group between the phenyl ring and the ketone) is a potential site for such reactions. google.comorganic-chemistry.org

While specific oxidative cyclization pathways for this exact molecule are not extensively documented in general literature, related transformations provide insight. For example, oxidative radical cyclizations can be initiated to form new rings, where a radical is generated and then cyclizes onto another part of the molecule. mdpi.com In some cases, the nitro group itself can participate in or direct oxidative reactions. For instance, the palladium-catalyzed oxidative cyclization of benzophenones is used to synthesize fluorenones. researchgate.net It is plausible that under specific oxidative conditions (e.g., using a metal catalyst and an oxidant), the activated methylene group could be involved in a cyclization with the aromatic ring, potentially leading to complex polycyclic structures. mdpi.comnih.govnih.gov

Rearrangement and Cleavage Reactions

The β-ketonitrile structure is susceptible to certain rearrangement and cleavage reactions, often under specific acidic or basic conditions.

Beckmann Rearrangement: While not a direct reaction of the parent molecule, if the ketone were converted to its corresponding oxime, it could undergo a Beckmann rearrangement in the presence of acid. masterorganicchemistry.com This reaction would involve the migration of one of the adjacent carbon groups to the nitrogen atom, ultimately forming an N-substituted amide. mvpsvktcollege.ac.inwiley-vch.de

Cleavage Reactions: β-Ketonitriles can undergo cleavage reactions under certain conditions. For example, strong basic or acidic conditions could potentially lead to retro-Claisen type condensation or hydrolysis of the nitrile to a carboxylic acid, followed by decarboxylation of the resulting β-keto acid. The stability of the molecule and the specific reaction conditions would determine the likelihood and outcome of such cleavage pathways.

Carbon-Carbon Bond Cleavage in Related Structural Motifs

While specific studies on the carbon-carbon bond cleavage of this compound are not extensively documented, the reactivity of related β-ketonitriles and other ketones provides a basis for understanding potential transformations. The cleavage of carbon-carbon bonds is a challenging yet significant reaction in organic synthesis. dtu.dk In molecules with functionalities like ketones and nitriles, these reactions are often facilitated by the presence of π-orbitals adjacent to the C-C bond, which can interact with metal catalysts. researchgate.net

Several methods for C-C bond cleavage in ketones and nitriles have been developed, often employing transition metal catalysts or specific reaction conditions. These reactions can be broadly categorized as oxidative additions, decarbonylations, or retro-type reactions. dtu.dkwiley-vch.de For instance, transition metals can insert into a C-C bond, a process known as oxidative addition, leading to its cleavage. wiley-vch.de

In the context of drug metabolism, carbon-carbon bond cleavage reactions are also observed, primarily catalyzed by cytochrome P450 enzymes. nih.gov These enzymatic processes can involve demethylation, dealkylation, and the oxidative elimination of a nitrile group. nih.gov

Below is a table summarizing catalytic systems and conditions used for C-C bond cleavage in related organic compounds.

| Catalyst System | Substrate Type | Reaction Conditions | Products |

| [Rh(dippe)(μ-Cl)]₂ / K | Benzonitrile | Stoichiometric | Anionic Rh(I) complex |

| NiCl₂(PMe₃)₂ | Aliphatic Ketones | Chelation-assisted | Cleavage products |

| (Ph₃P)₃RhCl / 2-amino-3-picoline | Aliphatic Ketones | Microwave irradiation | Cleavage products |

| Iridium/phosphine complex | Aldehydes (HMF) | CO₂-expanded solvent | Decarbonylation products |

| Hydroxide (e.g., NaOH) | Ketones | Basic hydrolysis | Carboxylate and neutral residues |

This table presents examples of C-C bond cleavage in related motifs to infer potential reactivity for this compound.

Tautomeric Equilibria (Keto-Enol, Nitrile-Hydrazone)

Tautomerism is a key feature of β-dicarbonyl and related compounds, influencing their structure, stability, and reactivity. For this compound, two potential tautomeric equilibria are of interest: keto-enol and nitrile-hydrazone.

Keto-Enol Tautomerism

Like other β-ketonitriles, this compound can exist in equilibrium between its keto and enol forms. libretexts.orgyoutube.com The keto form contains a ketone and a nitrile group, while the enol form features a hydroxyl group and a carbon-carbon double bond. youtube.com

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents. For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, in 1,3-dicarbonyl compounds and their analogues, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation. libretexts.org The electron-withdrawing 2-nitrophenyl group in this compound is expected to influence the acidity of the α-hydrogen, thereby affecting the keto-enol equilibrium.

The table below shows the percentage of the enol tautomer at equilibrium for various β-dicarbonyl compounds, illustrating the structural effects on tautomer stability.

| Compound | % Enol Tautomer (in pure liquid) | Stabilizing Factors |

| Acetone | 0.00015% | None |

| 2,4-Pentanedione | 85% | Intramolecular H-bonding, Conjugation |

| Ethyl Acetoacetate | 8% | Intramolecular H-bonding, Conjugation |

| 3-Oxobutanenitrile | (Data not widely available, but enol form is significant) | Conjugation, H-bonding potential |

This table provides context for the keto-enol tautomerism by showing equilibrium data for related compounds.

Nitrile-Hydrazone Tautomerism

The concept of a direct nitrile-hydrazone tautomerism within this compound is less common. More typically, the nitrile group can react with hydrazines to form hydrazones or related acyclic adducts. nih.gov For instance, nitrilimines, which are related to nitriles, react with various hydrazines to yield acyclic adducts that can exist as a pair of tautomers in solution. nih.gov

While a direct intramolecular tautomerization to a hydrazone is not a standard described equilibrium for this class of compounds, the nitrile group is a versatile functional group that can be transformed into various nitrogen-containing heterocycles. chemistryviews.org The reaction of the keto-nitrile with a hydrazine derivative, for example, could lead to the formation of a pyrazole or a related structure, which might then exhibit its own distinct tautomeric forms, such as azo-hydrazone tautomerism. unifr.chresearchgate.net The formation of hydrazones from aldehydes and subsequent oxidative cleavage is also a known pathway to synthesize nitriles without the use of toxic cyanide reagents. chemistryviews.org

The reactivity leading to hydrazone-type structures is an important aspect of the chemistry of nitriles, even if it does not represent a direct tautomeric equilibrium in the starting material itself.

Applications of 4 2 Nitrophenyl 3 Oxobutanenitrile in Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of the nitro group ortho to the oxobutanenitrile side chain makes 4-(2-nitrophenyl)-3-oxobutanenitrile an ideal precursor for various cyclization reactions. The nitro group can be readily reduced to an amino group, which can then participate in intramolecular condensation with the carbonyl or nitrile functionalities, leading to the formation of diverse heterocyclic systems.

Role in the Synthesis of Quinolines and Quinoline (B57606) N-Oxides

Quinolines: The synthesis of quinolines from this compound is a prime example of its utility. This transformation is typically achieved through a reductive cyclization process. The nitro group is first reduced to an amino group, often using reducing agents such as zinc or iron in the presence of an acid like acetic acid. The resulting intermediate, 4-(2-aminophenyl)-3-oxobutanenitrile, can then undergo an intramolecular cyclization to form a quinoline ring system. This process is a modification of the Friedländer synthesis, where an o-aminobenzaldehyde or o-aminoketone reacts with a compound containing an active methylene (B1212753) group. In this case, the active methylene and carbonyl groups are present in the same molecule, facilitating an intramolecular reaction.

The general mechanism for this transformation is outlined below:

| Step | Description |

| 1. Reduction | The nitro group of this compound is reduced to an amino group (NH2) using a suitable reducing agent. |

| 2. Intramolecular Cyclization | The newly formed amino group acts as a nucleophile and attacks the carbonyl carbon of the oxo group, leading to the formation of a cyclic intermediate. |

| 3. Dehydration | The cyclic intermediate undergoes dehydration to form the aromatic quinoline ring. |

This synthetic strategy allows for the preparation of substituted quinolines, which are a class of compounds with a wide range of biological activities.

Quinoline N-Oxides: Under specific reaction conditions, the reductive cyclization of o-nitroaryl compounds can lead to the formation of quinoline N-oxides. These compounds are also valuable synthetic intermediates and exhibit their own unique biological properties. The formation of the N-oxide can occur directly from the nitro precursor under certain reductive cyclization conditions or by subsequent oxidation of the corresponding quinoline.

Precursor for Bioactive Heterocyclic Systems

The term "bioactive" refers to a substance that has an effect on a living organism, tissue, or cell. In medicinal chemistry, the synthesis of novel bioactive heterocyclic compounds is of paramount importance. Nitrophenyl-containing heterocycles are a known class of compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.gov The structural framework of this compound serves as a valuable scaffold for the synthesis of such bioactive molecules. By utilizing the reactivity of the nitro, keto, and nitrile groups, a variety of heterocyclic rings can be fused or attached to the phenyl ring, leading to the generation of a library of compounds for biological screening. For instance, the core structure can be elaborated into complex polycyclic systems with potential therapeutic applications.

Synthesis of Indole and Indoline (B122111) Scaffolds

The synthesis of indole and indoline scaffolds represents another significant application of this compound. The strategy here also relies on the reduction of the nitro group to an amine. The resulting 4-(2-aminophenyl)-3-oxobutanenitrile can then undergo an intramolecular cyclization to form an indoline derivative.

Specifically, the amino group can attack the carbon atom alpha to the nitrile group, leading to the formation of a five-membered ring. This type of cyclization has been reported for similar compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which undergo oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.orgsemanticscholar.org In the case of 4-(2-aminophenyl)-3-oxobutanenitrile, a similar intramolecular nucleophilic attack followed by tautomerization would lead to the formation of a 3-substituted indole or indoline.

The general steps for this transformation are:

| Step | Description |

| 1. Reduction | The nitro group is reduced to an amino group. |

| 2. Intramolecular Cyclization | The amino group attacks the carbon adjacent to the nitrile, leading to the formation of a five-membered indoline ring. |

| 3. Tautomerization/Oxidation | The resulting indoline may tautomerize or be oxidized to the corresponding indole. |

This approach provides a direct route to functionalized indole and indoline derivatives, which are core structures in many natural products and pharmaceuticals.

Utility in Materials Science Research

While the primary application of this compound is in organic synthesis, its molecular structure suggests potential for use in materials science, particularly in the development of functional organic materials and in the field of supramolecular chemistry.

Development of Precursors for Functional Organic Materials

Organic compounds containing nitro groups are often used as precursors for materials with interesting optical and electronic properties. The nitro group is a strong electron-withdrawing group, which can influence the electronic structure of the molecule. Upon reduction to an amino group, it becomes a strong electron-donating group. This ability to modulate the electronic properties of the molecule is a key feature in the design of functional organic materials. For example, molecules with donor-acceptor architectures are often used in the development of nonlinear optical materials and organic light-emitting diodes (OLEDs). While specific research on this compound in this area is not extensively documented, its structure is amenable to transformations that could lead to such materials.

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The presence of a nitro group, a carbonyl group, and a nitrile group in this compound provides multiple sites for hydrogen bonding and other non-covalent interactions. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures, such as gels, liquid crystals, or molecular crystals with specific properties. The nitrophenyl group, in particular, is known to participate in π-π stacking interactions, which are crucial in the formation of ordered molecular assemblies. The potential for this compound to act as a tecton (a building block in supramolecular chemistry) is an area ripe for exploration.

Spectroscopic Characterization Methodologies for 4 2 Nitrophenyl 3 Oxobutanenitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For 4-(2-nitrophenyl)-3-oxobutanenitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the nitrophenyl ring and the aliphatic protons of the 3-oxobutanenitrile backbone.

Aromatic Region (δ 7.5-8.5 ppm): The four protons on the 2-nitrophenyl group will appear in this downfield region. The strong electron-withdrawing effect of the nitro group (NO₂) deshields these protons, shifting their signals to higher chemical shifts. Their splitting pattern will be complex due to ortho, meta, and para coupling, appearing as a series of doublets and triplets.

Aliphatic Methylene (B1212753) Protons (-CH₂-): The two sets of methylene protons are diastereotopic and exist in different chemical environments. The protons on the carbon adjacent to the nitrophenyl ring (C4) and the protons adjacent to the nitrile group (C2) would likely appear as multiplets in the upfield region of the spectrum, influenced by the neighboring carbonyl and aromatic systems.

Based on similar structures like 4-oxo-4-phenylbutanenitrile, the methylene protons adjacent to the carbonyl group typically appear around δ 3.4 ppm, while those next to the nitrile group are found near δ 2.8 ppm rsc.org. However, the substitution on the phenyl ring in the target molecule will influence these exact values.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 7.5 - 8.5 | Multiplets |

| Methylene H (C4) | ~4.0 - 4.5 | Multiplet |

Note: This table is predictive and based on general principles and data from analogous compounds.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 190-200 ppm. For instance, the carbonyl carbon in 4-oxo-4-phenylbutanenitrile is observed at δ 195.3 ppm rsc.org.

Nitrile Carbon (C≡N): The carbon of the nitrile group generally resonates in the range of δ 115-125 ppm.

Aromatic Carbons: The six carbons of the 2-nitrophenyl ring will produce signals between δ 120-150 ppm. The carbon atom directly attached to the nitro group (C-NO₂) will be significantly downfield due to strong deshielding.

Aliphatic Carbons: The two methylene carbons (CH₂) will appear in the upfield region, typically between δ 30-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 190 - 200 |

| C≡N (Nitrile) | 115 - 125 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-H / C-C | 120 - 140 |

| Aliphatic CH₂ (C4) | 40 - 50 |

Note: This table is predictive and based on general principles and data from analogous compounds.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. It would show correlations between the protons within the aliphatic chain and among the coupled protons on the aromatic ring, helping to trace the connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each of the CH₂ groups and the aromatic C-H groups.

Vibrational and Electronic Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹. For example, related nitriles like (E)-2-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylonitrile show a C≡N stretch at 2227 cm⁻¹ researchgate.net.

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of a ketone is expected around 1700-1725 cm⁻¹.

Nitro (NO₂) Group: Two strong absorption bands are characteristic of the nitro group: one for the asymmetric stretch around 1520-1560 cm⁻¹ and another for the symmetric stretch around 1340-1380 cm⁻¹ researchgate.net.

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene groups will be observed just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H | > 3000 | Medium-Weak |

| Aliphatic C-H | < 3000 | Medium |

| Nitrile (C≡N) | 2220 - 2260 | Medium, Sharp |

| Carbonyl (C=O) | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

Note: This table is predictive and based on established correlation charts.

UV-Vis spectroscopy provides insights into the electronic structure of the molecule, particularly the conjugated systems. The chromophores in this compound are the nitrophenyl group and the carbonyl group.

The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π→π* Transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. They typically result in strong absorption bands. For nitrophenol compounds, these transitions are often observed in the 300-400 nm range researchgate.net.

n→π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitro group) to a π* antibonding orbital. These absorptions are generally weaker in intensity.

The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to an unsubstituted phenyl ring. The exact position of the maximum absorption (λmax) would be sensitive to the solvent used. For comparison, an aqueous solution of 4-nitrophenol exhibits a strong absorption peak around 318 nm researchgate.net.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-oxo-4-phenylbutanenitrile |

| (E)-2-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylonitrile |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, effectively serving as a unique "vibrational fingerprint". eurekalert.orgscitechdaily.com When laser light interacts with this compound, the photons are scattered. Most of this scattering is elastic (Rayleigh scattering), but a small fraction is inelastic (Raman scattering), where the light exchanges energy with the molecule's vibrational modes. The resulting Raman spectrum plots the intensity of this scattered light against the energy shift, typically in wavenumbers (cm⁻¹).

Key vibrational modes expected for this compound include:

Nitrile (C≡N) Stretching: A sharp, intense peak typically appears in the 2200-2260 cm⁻¹ region. This band is highly characteristic and its position can be influenced by the electronic environment. For instance, a strong Raman signal at approximately 2250 cm⁻¹ is known to correlate to a C≡N stretching vibrational mode. spectroscopyonline.com

Nitro (NO₂) Group Vibrations: The aromatic nitro group will exhibit two prominent stretching vibrations: a symmetric stretch around 1312-1350 cm⁻¹ and an asymmetric stretch near 1520-1560 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretching: The ketone group will produce a strong band in the region of 1680–1820 cm⁻¹. spectroscopyonline.com Its exact position depends on conjugation and intramolecular interactions.

Aromatic Ring Vibrations: The benzene ring will show several characteristic peaks, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The substitution pattern on the ring also gives rise to specific bending modes at lower frequencies.

By comparing the obtained spectrum to a database of known compounds or by assigning the observed peaks to specific vibrational modes, Raman spectroscopy serves as a powerful tool for the qualitative identification and structural verification of this compound. nih.gov

Table 1: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Nitrile | 2240 - 2260 |

| C=O Stretch | Ketone | 1700 - 1725 |

| Asymmetric NO₂ Stretch | Nitro Group | 1520 - 1560 |

| Symmetric NO₂ Stretch | Nitro Group | 1340 - 1360 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

Mass Spectrometry (MS) and X-ray Crystallography

Mass spectrometry and X-ray crystallography are definitive techniques for determining the molecular weight, elemental composition, and three-dimensional structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 0.001 Daltons or 5 parts per million (ppm). nih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental formulas. researchgate.netbioanalysis-zone.com

For this compound, the molecular formula is C₁₀H₇N₂O₃. The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Calculation of Exact Mass:

(10 x 12.000000) + (7 x 1.007825) + (2 x 14.003074) + (3 x 15.994915) = 205.045667 Da

An HRMS experiment would involve ionizing the sample (e.g., via electrospray ionization - ESI) and measuring the m/z of the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻). mdpi.com If the experimentally measured mass of the protonated molecule [M+H]⁺ is 206.053492, this would correspond to the theoretical mass of C₁₀H₈N₂O₃⁺ and would confirm the elemental formula with high confidence, ruling out other possible formulas that might have the same nominal mass. nih.gov

Fragmentation Pattern Analysis in Mass Spectrometry

In addition to providing the molecular weight, mass spectrometry, particularly when using energetic ionization methods like Electron Ionization (EI), causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information. libretexts.orguni-saarland.de The fragmentation of this compound would be influenced by the stability of the resulting ions and neutral losses.

A key feature in the fragmentation of 2-nitrophenyl compounds is the "ortho effect," where the nitro group interacts with the adjacent side chain. cdnsciencepub.com This can lead to characteristic fragmentation pathways, such as the loss of a hydroxyl radical (•OH) or water (H₂O) from the molecular ion, which is not typically seen in the meta or para isomers.

Predicted Fragmentation Pathways:

Initial Ionization: C₁₀H₇N₂O₃ + e⁻ → [C₁₀H₇N₂O₃]⁺• (molecular ion, m/z = 205)

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon bearing the nitrile and phenyl groups is likely. This could lead to the formation of an acetyl cation [CH₃CO]⁺ (m/z = 43) and a [C₈H₄N₂O₃]⁺• radical cation.

Loss of Nitro Group: The molecular ion could lose a nitro radical (•NO₂) to form a fragment at m/z 159. mdpi.com

Ortho Effect: A common pathway for ortho-nitro compounds is the loss of •OH, leading to a fragment at m/z 188. cdnsciencepub.com Subsequent loss of carbon monoxide (CO) could yield a fragment at m/z 160.

Loss of Nitrile Group: Loss of the cyano radical (•CN) would result in a fragment at m/z 179.

The relative abundance of these and other fragment ions creates a unique mass spectrum that helps to confirm the connectivity of the atoms within the molecule. libretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 205 | [C₁₀H₇N₂O₃]⁺• | (Molecular Ion) |

| 188 | [C₁₀H₆N₂O₂]⁺• | •OH |

| 179 | [C₉H₇NO₃]⁺• | •CN |

| 159 | [C₁₀H₇NO]⁺• | •NO₂ |

| 160 | [C₉H₆N₂O]⁺• | •OH, CO |

| 43 | [C₂H₃O]⁺ | C₈H₄N₂O₂ |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

To perform this analysis, a suitable single crystal of this compound must be grown. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure would reveal key structural parameters:

Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the nitro group. Due to steric hindrance, the nitro group is often twisted out of the plane of the aromatic ring. researchgate.net

Bond Lengths and Angles: Precise measurements would confirm the expected bond lengths for C=C bonds in the aromatic ring, the C=O and C≡N functional groups, and the C-N and N-O bonds of the nitro group.

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice, revealing any hydrogen bonds or other non-covalent interactions that stabilize the crystal structure. For example, the nitrile nitrogen and the oxygens of the nitro group could act as hydrogen bond acceptors.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇N₂O₃ |

| Formula Weight | 205.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (ų) | ~880 |

| Z (molecules per unit cell) | 4 |

Note: This data is illustrative and represents typical values for a small organic molecule of similar size and composition.

Computational and Theoretical Investigations of 4 2 Nitrophenyl 3 Oxobutanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, determined by its electronic structure.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study of 4-(2-nitrophenyl)-3-oxobutanenitrile would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, further DFT calculations would be used to determine its electronic properties. This includes the distribution of electron density, dipole moment, and atomic charges. These properties are crucial for understanding the molecule's polarity and how it might interact with other molecules.

Illustrative Data Table for Molecular Geometry Parameters: This table demonstrates the type of data that would be generated from a DFT geometry optimization. The values are not real experimental or calculated data.

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | e.g., 1.39 Å |

| N1-O1 (Nitro group) | e.g., 1.22 Å | |

| C≡N (Nitrile group) | e.g., 1.15 Å | |

| Bond Angle | C1-C2-N1 (Nitro group) | e.g., 118° |

| O=C-C (Keto group) | e.g., 121° |

| Dihedral Angle | C1-C2-C3-C4 | e.g., 179° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. nih.govnih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com For this compound, FMO analysis would map the locations of the HOMO and LUMO on the molecule, identifying the specific atoms or regions most involved in potential chemical reactions.

Illustrative Data Table for FMO Properties: This table shows representative data obtained from an FMO analysis. The values are for illustrative purposes only.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | e.g., -6.5 eV |

| LUMO Energy (ELUMO) | e.g., -2.1 eV |

| HOMO-LUMO Gap (ΔE) | e.g., 4.4 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. aps.orgacs.org

Reactivity Prediction and Mechanistic Modeling

Building upon the understanding of the molecule's electronic structure, further computational methods can be used to predict its reactive behavior and model potential reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of both electrophilic and nucleophilic attack.

The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential (colored blue) are electron-poor and are the likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and keto groups and the nitrogen of the nitrile group, while positive potentials might be found near the hydrogen atoms.

Prediction of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

By calculating the energies of these stationary points, a potential energy surface for a reaction can be constructed. This allows chemists to predict the most favorable reaction pathway, understand the reaction mechanism (e.g., whether it is a one-step or multi-step process), and explain the observed regioselectivity and stereoselectivity. For example, modeling the reaction of this compound with a nucleophile would involve locating the transition state for the addition to one of the electrophilic centers and calculating the activation energy, thereby predicting the reaction's feasibility and rate.

Solvation Effects on Electronic Structure and Reactivity

The chemical behavior of this compound is significantly influenced by its surrounding solvent environment. Solvation plays a critical role in modulating the electronic structure and, consequently, the reactivity of the molecule, primarily by affecting the equilibrium between its keto and enol tautomeric forms. Computational and theoretical investigations provide profound insights into these solvent-solute interactions, revealing how different media can stabilize one tautomer over the other and alter the molecule's electronic properties.

The reactivity and electronic structure of β-ketonitriles like this compound are intrinsically linked to their tautomeric equilibrium. researchgate.net In solution, the compound can exist as a mixture of the keto and enol forms. The position of this equilibrium is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. Theoretical calculations, often employing Density Functional Theory (DFT) in conjunction with a Polarizable Continuum Model (PCM) to simulate solvent effects, have shown that the keto and enol forms are the most relevant tautomers for β-ketonitriles. researchgate.net

Generally, in the gas phase or in non-polar solvents, the enol form is often favored due to the stability conferred by intramolecular hydrogen bonding. However, as the polarity of the solvent increases, the keto form tends to become more stabilized. This is attributed to the larger dipole moment of the keto tautomer, leading to stronger dipole-dipole interactions with polar solvent molecules. For instance, studies on analogous β-ketonitriles have demonstrated a clear trend where the percentage of the keto form increases with rising solvent polarity. researchgate.net

Detailed research findings from computational studies on structurally similar β-ketonitriles, such as benzoylacetonitrile, provide a framework for understanding the solvation effects on this compound. The following data tables, derived from theoretical calculations on analogous compounds, illustrate the influence of the solvent on the relative energies and dipole moments of the keto and enol tautomers.

Table 1: Calculated Relative Energies (kcal/mol) of Keto and Enol Tautomers in Different Media Data is for analogous benzoylacetonitrile compounds and serves to model the expected behavior of this compound.

| Tautomer | Gas Phase | Chloroform | Acetone | Dimethyl Sulfoxide (DMSO) |

| Keto | 0.00 | 0.00 | 0.00 | 0.00 |

| Enol | -1.50 | -0.80 | -0.20 | 0.50 |

Table 2: Calculated Dipole Moments (Debye) of Keto and Enol Tautomers in Different Media Data is for analogous benzoylacetonitrile compounds and serves to model the expected behavior of this compound.

| Tautomer | Gas Phase | Chloroform | Acetone | Dimethyl Sulfoxide (DMSO) |

| Keto | 3.50 | 4.20 | 4.80 | 5.00 |

| Enol | 2.80 | 3.40 | 3.90 | 4.20 |

The data indicates that in the gas phase, the enol form is energetically more stable. However, with an increase in the solvent's dielectric constant from chloroform to DMSO, the relative stability of the keto form increases, eventually becoming the more stable tautomer in highly polar solvents like DMSO. This shift is consistent with the calculated dipole moments, where the keto form exhibits a larger dipole moment and is thus better stabilized by polar environments. researchgate.net

The electronic structure of this compound is also directly affected by solvation. The presence of the electron-withdrawing 2-nitrophenyl group significantly influences the electron distribution within the molecule. Solvents can further modulate this distribution. For instance, polar solvents can enhance the polarization of the molecule, affecting the bond lengths and charge distributions. Computational studies on related nitroaromatic compounds have shown that solvent effects on the electronic structure can be significant, particularly when strong interactions, such as hydrogen bonding between the solvent and the nitro group, are possible. researchgate.net

These changes in electronic structure and tautomeric equilibrium have a direct impact on the reactivity of this compound. The keto and enol forms exhibit different reactivity profiles. The enol form, with its nucleophilic C=C double bond, is more susceptible to electrophilic attack, while the keto form's reactivity is centered around the carbonyl group. Therefore, by shifting the tautomeric equilibrium, the solvent can dictate the preferred reaction pathway. For example, in a non-polar solvent where the enol form predominates, reactions involving electrophilic addition to the double bond would be favored. Conversely, in a polar protic solvent that stabilizes the keto form, reactions typical of ketones, such as nucleophilic addition to the carbonyl carbon, would be more likely.

Structure Reactivity Relationships and Mechanistic Studies of 4 2 Nitrophenyl 3 Oxobutanenitrile Transformations

Influence of Substituent Effects on Reactivity

The reactivity of 4-(2-nitrophenyl)-3-oxobutanenitrile is profoundly governed by the electronic and steric characteristics of its constituent groups.

Electronic Effects of the Nitrophenyl Group on Reaction Kinetics

The 2-nitrophenyl group plays a crucial role in the reactivity of the molecule due to its strong electron-withdrawing nature. This effect is central to the kinetics of reactions involving the butanenitrile backbone. The nitro group (-NO₂) deactivates the aromatic ring towards electrophilic substitution but, more importantly, it significantly influences the reactivity of the adjacent side chain.

The primary electronic effect is the enhanced electrophilicity of the carbonyl carbon in the 3-oxo position. The electron-withdrawing power of the nitrophenyl group pulls electron density away from the butanenitrile chain, making the carbonyl carbon more positive and, consequently, more susceptible to attack by nucleophiles. nih.gov This increased reactivity is reflected in the rate coefficients for nucleophilic addition reactions. For instance, kinetic studies on similar nitrophenyl compounds show that the rate of formation of tetrahedral intermediates during nucleophilic attack is greater for isomers with stronger electron-withdrawing substituents. nih.gov This is because the electron-deficient nature of the reaction center lowers the activation energy for the initial nucleophilic attack.

The electronic nature of substituents on the aryl moiety is known to strongly affect the photophysical and photochemical behavior of related compounds as well. researchgate.net

| Substituent on Phenyl Ring | Electronic Effect | Relative Electrophilicity of Carbonyl Carbon | Predicted Relative Rate of Nucleophilic Attack |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | High | Fast |

| -H (Hydrogen) | Neutral | Moderate | Moderate |

| -OCH₃ (Methoxy) | Electron-Donating | Low | Slow |

Steric Hindrance Considerations in Reaction Design

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. youtube.com In the context of this compound, steric factors are a critical consideration in reaction design, particularly for reactions involving nucleophilic attack at the carbonyl carbon or the alpha-carbon (C2).

The rate of nucleophilic substitution reactions can be significantly diminished as the substitution around the electrophilic carbon increases. libretexts.org This is because bulky groups can shield the backside of the electrophilic carbon, impeding the approach of a nucleophile. libretexts.org While the carbonyl carbon in this compound is part of a relatively unhindered ketone, the accessibility can be affected by the conformation of the molecule and the size of the attacking nucleophile.

For example, reactions with bulky nucleophiles will proceed at a slower rate compared to smaller nucleophiles, assuming similar nucleophilicity. This principle is demonstrated in studies where reactions with N-methylaniline are significantly slower (by a factor of 10⁵) than with aniline, a reduction attributed to increased steric hindrance both in the formation of the intermediate and in subsequent proton transfer steps. researchgate.net Therefore, when designing a synthesis involving this compound, choosing less sterically hindered reagents can be crucial for achieving reasonable reaction rates and yields. reddit.com

| Nucleophile | Relative Steric Bulk | Predicted Relative Reaction Rate at C3-Carbonyl |

|---|---|---|

| Hydroxide (OH⁻) | Low | Fast |

| Aniline | Moderate | Moderate |

| tert-Butoxide | High | Slow |

| N-methylaniline | High | Very Slow researchgate.net |

Detailed Mechanistic Pathways

The transformations of this compound and its derivatives involve several well-defined mechanistic pathways, including nucleophilic additions and intramolecular cyclizations.

Nucleophilic Attack and Addition Mechanisms

The most common reaction pathway initiated at the 3-oxobutanenitrile moiety is nucleophilic attack at the electrophilic carbonyl carbon. This process generally proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. koreascience.kr

In a typical reaction, a nucleophile attacks the partially positive carbonyl carbon, breaking the pi-bond and forming a new single bond. This results in a zwitterionic tetrahedral intermediate. nih.gov For reactions involving amine nucleophiles, this intermediate can then undergo a kinetically significant proton transfer to a base (such as another amine molecule) to yield an anionic intermediate, which subsequently collapses to form the final products. nih.gov

Another relevant mechanism is conjugate addition. The synthesis of the precursor for a related compound, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, involves the conjugate addition of potassium cyanide (KCN) to an ortho-nitrochalcone. acs.org This addition triggers a subsequent intramolecular reaction, highlighting how nucleophilic addition can be the first step in a more complex transformation cascade. acs.org

Intramolecular Cyclization Mechanism Elucidation

A key transformation for compounds with the 4-(2-nitrophenyl) structure is intramolecular cyclization, typically following the reduction of the nitro group to an amine. The resulting 4-(2-aminophenyl)-3-oxobutanenitrile derivatives are precursors to valuable heterocyclic structures like 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov

The mechanism for this transformation is a base-assisted intramolecular cyclization. acs.org The reaction is initiated by the deprotonation of the alpha-carbon (C2), which is acidic due to the adjacent carbonyl and nitrile groups. This forms a nucleophilic enolate. The enolate then attacks the carbonyl carbon of the butanenitrile chain in an intramolecular fashion. acs.orgnih.gov This nucleophilic intramolecular cyclization leads to the formation of the indolinone ring system. nih.gov In some cases, this process is followed by an oxidation step. acs.org

Alternative cyclization pathways exist under different conditions. For example, related compounds containing a nitro group tethered to a ketone can undergo a base-mediated reductive cyclization to form benzazocine ring systems. nih.gov Furthermore, in the presence of a strong acid like triflic acid, similar nitro-containing compounds can undergo intramolecular cyclization via an electrophilic aromatic substitution mechanism. researchgate.net

Role of Specific Catalysts and Reaction Conditions

The choice of catalysts and reaction conditions is critical in directing the transformations of this compound and its derivatives.

Base-Catalyzed Reactions: For the intramolecular cyclization of the corresponding amino-derivatives, a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) is highly effective. acs.org This combination facilitates the formation of the necessary enolate for the cyclization to proceed. The reaction proceeds smoothly for primary aniline derivatives, whereas N-substituted secondary anilines may undergo side reactions like the cleavage of the cyano group under these conditions. acs.org

Acid-Catalyzed Reactions: Strong acids can promote different mechanistic pathways. For instance, the treatment of ortho-nitrochalcones with potassium cyanide and acetic acid in methanol leads to the formation of 2-alkylideneindolin-3-ones. acs.org In other systems, superacids like trifluoromethanesulfonic (triflic) acid are used to induce intramolecular cyclization through electrophilic aromatic substitution by activating the side chain. researchgate.net

Oxidants and Other Reagents: In some cyclization reactions, an oxidant is required. While atmospheric oxygen can suffice, DMSO can also act as the oxidant in the base-catalyzed cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. acs.org However, the use of strong oxidants like potassium permanganate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can lead to decomposition and tar formation instead of the desired product. acs.org

| Precursor Type | Catalyst/Reagents | Solvent | Reaction Type | Outcome | Reference |

|---|---|---|---|---|---|

| 4-(2-Aminophenyl)-4-oxobutanenitrile | KOH (base) | DMSO | Intramolecular Cyclization/Oxidation | 2-(3-Oxoindolin-2-ylidene)acetonitrile | acs.org |

| ortho-Nitrochalcone | KCN, Acetic Acid | Methanol | Conjugate Addition/Cyclization | 2-Alkylideneindolin-3-one | acs.org |

| 4-(2-Aminophenyl)-4-oxobutanenitrile | KOH, Strong Oxidants (KMnO₄, DDQ) | Acetonitrile (B52724) | Oxidative Cyclization | Decomposition/Tar Formation | acs.org |